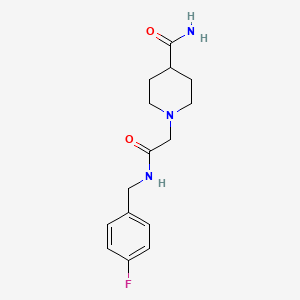

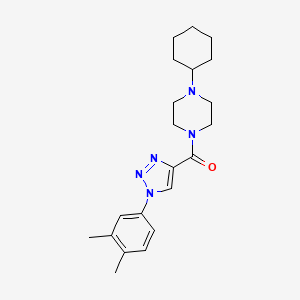

1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

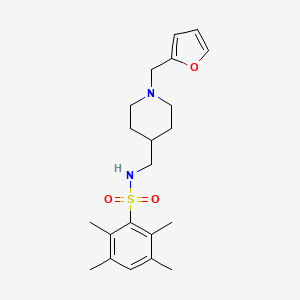

The compound “1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide” is a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals . The fluorobenzyl group suggests the presence of a fluorine atom, which can influence the compound’s reactivity and potential biological activity .

Chemical Reactions Analysis

Again, without specific data, it’s difficult to provide detailed chemical reactions involving this compound. The presence of the amide group and fluorobenzyl group could make it reactive towards both nucleophilic and electrophilic reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom could influence the compound’s polarity, reactivity, and interactions with other molecules .Applications De Recherche Scientifique

Antibacterial Agents Synthesis

The synthesis and evaluation of pyridonecarboxylic acids, including compounds structurally related to "1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide," have been explored for their antibacterial activity. These compounds were designed to improve upon existing antibacterial agents, such as enoxacin, by altering the substituents on the piperidine ring, demonstrating significant antibacterial potential in both in vitro and in vivo screenings (Egawa et al., 1984).

Antituberculosis Activity

Research into thiazole-aminopiperidine hybrids has led to the development of novel Mycobacterium tuberculosis GyrB inhibitors. Among these, a compound structurally similar to "1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide" showed promising results against tuberculosis, indicating its potential as an effective antituberculosis agent without significant cytotoxicity (Jeankumar et al., 2013).

HIV Integrase Inhibition

Compounds related to "1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide" have been identified as potent and selective inhibitors of HIV-1 integrase, a critical enzyme in the HIV replication cycle. These inhibitors, through structural modification, showed potent activity in inhibiting the integrase-catalyzed strand transfer process, highlighting their potential as antiviral agents for the treatment of AIDS (Pace et al., 2007).

Material Sciences Applications

In the field of material sciences, aromatic polyamides synthesized from compounds including the structural framework of "1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide" have been investigated. These polyamides exhibit high thermal stability, solubility in various organic solvents, and potential applications in creating transparent and tough films, which could be beneficial in various industrial applications (Yang et al., 1999).

Mécanisme D'action

Target of Action

The primary targets of 1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide are Factor Xa (FXa) and platelets . FXa is a crucial enzyme in the blood coagulation cascade, responsible for the conversion of prothrombin to thrombin. Platelets play a significant role in blood clotting and wound healing.

Mode of Action

1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide interacts with its targets by inhibiting the activity of FXa and preventing platelet aggregation . This dual action helps to prevent thrombosis, a condition where blood clots form in the blood vessels, potentially leading to heart attacks or strokes.

Biochemical Pathways

The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . Additionally, by preventing platelet aggregation, the compound disrupts the formation of platelet plugs, another crucial component of blood clot formation.

Pharmacokinetics

It’s worth noting that compounds containing similar structures have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The inhibition of FXa and prevention of platelet aggregation by 1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide result in a reduced risk of thrombosis . This can potentially prevent conditions such as heart attacks and strokes, which are often caused by the formation of blood clots in the blood vessels.

Propriétés

IUPAC Name |

1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O2/c16-13-3-1-11(2-4-13)9-18-14(20)10-19-7-5-12(6-8-19)15(17)21/h1-4,12H,5-10H2,(H2,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWSKNWPMNIABM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2538784.png)

![N-(2,4-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2538787.png)

![2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2538792.png)

![10-Chlorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B2538798.png)

![6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2538803.png)

![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538804.png)